molecular formula C11H12O4 B1443698 3-Ethoxy-4-formyl-benzoic acid methyl ester CAS No. 1357352-32-9

3-Ethoxy-4-formyl-benzoic acid methyl ester

Cat. No.: B1443698
CAS No.: 1357352-32-9
M. Wt: 208.21 g/mol
InChI Key: UIOIPBDTRCVPNJ-UHFFFAOYSA-N
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Description

3-Ethoxy-4-formyl-benzoic acid methyl ester, also known by its IUPAC name methyl 3-ethoxy-4-formylbenzoate, is an organic compound with the molecular formula C11H12O4 and a molecular weight of 208.21 g/mol . This compound is characterized by the presence of an ethoxy group, a formyl group, and a benzoic acid methyl ester moiety, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethoxy-4-formyl-benzoic acid methyl ester typically involves the esterification of 3-ethoxy-4-formylbenzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 3-Ethoxy-4-formyl-benzoic acid methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Mechanism of Action

The mechanism of action of 3-Ethoxy-4-formyl-benzoic acid methyl ester depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The formyl group can undergo nucleophilic addition reactions, while the ester moiety can be hydrolyzed to release the active acid form .

Comparison with Similar Compounds

Uniqueness: 3-Ethoxy-4-formyl-benzoic acid methyl ester is unique due to the presence of both the ethoxy and formyl groups, which provide a balance of reactivity and stability. This makes it a valuable intermediate in various synthetic applications .

Properties

IUPAC Name

methyl 3-ethoxy-4-formylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-3-15-10-6-8(11(13)14-2)4-5-9(10)7-12/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIOIPBDTRCVPNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C(=O)OC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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